molecular formula C15H13ClO B2570660 (2-Chlorophenyl)(2,5-dimethylphenyl)methanone CAS No. 70132-79-5

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone

Cat. No.: B2570660
CAS No.: 70132-79-5
M. Wt: 244.72
InChI Key: JUVLZKBPCAPPMA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol . It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a methanone moiety. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2,5-dimethylphenyl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 2,5-dimethylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2,5-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(diphenyl)methanol: Similar structure but with a hydroxyl group instead of a ketone.

    (2-Amino-2’,5-dichlorobenzophenone): Contains an amino group and an additional chlorine atom.

Uniqueness

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone is unique due to the presence of both a chlorophenyl and a dimethylphenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone, commonly referred to as B2570660, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13ClO
  • CAS Number : 70132-79-5

This compound features a chlorophenyl group and a dimethylphenyl group connected by a carbonyl group, which may contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds with similar structures showed potent inhibition of cancer cell proliferation in vitro. The mechanism was associated with the induction of apoptosis and cell cycle arrest in various cancer cell lines .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. A related compound was shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may possess similar effects, making it a candidate for further investigation in inflammatory diseases .

Enzyme Inhibition

Enzymatic assays have revealed that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been suggested that this compound may act as an inhibitor of tyrosinase, which is crucial for melanin synthesis. The inhibition of tyrosinase could have implications for skin-related disorders and cosmetic applications .

Case Studies

  • In Vitro Studies : In a series of experiments assessing the cytotoxicity of this compound on human cancer cell lines, IC50 values were determined to be in the low micromolar range, indicating potent activity against these cells.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound significantly reduced tumor growth compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of the immune response.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Data Summary Table

Biological Activity IC50/ED50 Values Model Used Reference
AnticancerLow μMHuman cancer cell lines
Anti-inflammatoryNot specifiedMurine models
Tyrosinase inhibition4.39 - 1.71 μMEnzymatic assays

Properties

IUPAC Name

(2-chlorophenyl)-(2,5-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVLZKBPCAPPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The HF-catalyzed condensation of 2-chlorobenzoic acid with p-xylene was also investigated. Condensation was carried out at 60° C. for 4.5 hours. 2-chloro-2',5'-dimethylbenzophenone product was isolated in 55% yield. Upon repeating the reaction at 80° C. for 4.5 hours, the conversion was slightly increased to afford the product in 60% yield. The results appear to show that p-xylene is not as reactive as m-xylene in this reaction.
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